molecular formula C10H14O4 B158562 1,2-Bis(2-hydroxyethoxy)benzene CAS No. 10234-40-9

1,2-Bis(2-hydroxyethoxy)benzene

Cat. No.: B158562
CAS No.: 10234-40-9
M. Wt: 198.22 g/mol
InChI Key: JWTDCPGVNRBTKT-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Context within Aromatic Polyethers

1,2-Bis(2-hydroxyethoxy)benzene, also known as O,O'-Bis(2-hydroxyethoxy)benzene, possesses a precise and functionally rich molecular structure. chemicalbook.com At its core is a benzene (B151609) ring, with two ether groups attached at adjacent (ortho or 1,2) positions. Each ether linkage connects to an ethoxy group (–O–CH₂–CH₂–OH), terminating in a primary alcohol functional group. This arrangement of a central aromatic ring flanked by flexible, hydrophilic side chains containing both ether and hydroxyl functionalities imparts a unique combination of rigidity and flexibility to the molecule.

These molecules belong to the broader class of aromatic polyethers, which are compounds containing aromatic rings linked by ether functional groups. msu.edu The inclusion of terminal hydroxyl groups, as seen in this isomeric series, further classifies them as aromatic diols, expanding their chemical utility.

Below is a table of key properties for this compound.

PropertyValue
CAS Number 10234-40-9
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
Melting Point 75-78 °C
Boiling Point 356 °C
Flash Point 169 °C
Table 1: Physicochemical Properties of this compound. Data sourced from chemicalbook.com.

Historical Trajectories in Fundamental Organic and Inorganic Chemistry Studies

Historically, research involving this compound and its precursors has been foundational in the development of coordination chemistry and the synthesis of macrocyclic polyethers, commonly known as crown ethers. The parent compound, catechol (benzene-1,2-diol), is a classic bidentate ligand. The synthesis of this compound from catechol and ethylene (B1197577) oxide or a related two-carbon synthon provided a more flexible and larger ligand.

The strategic placement of the two ether oxygen atoms and two terminal hydroxyl groups in the 1,2-isomer makes it an excellent open-chain precursor, or "podand," for complexing with various metal cations. Early studies in inorganic chemistry explored how these open-chain ethers could mimic the ion-binding properties of the then-novel crown ethers. The ability of the molecule to wrap around a metal ion, using its oxygen atoms as donor sites, was a subject of significant interest. These fundamental studies provided insights into ion-ligand interactions, chelate effects, and template-assisted synthesis, where a metal ion directs the cyclization of precursor molecules.

In organic synthesis, the compound has served as a key building block. Its bifunctional nature, with two hydroxyl groups, allows it to react with a variety of reagents to form more complex structures. For example, it can be a monomer unit in step-growth polymerization to produce specialized polyesters and polyurethanes. The synthesis of its bromo-analogue, 1,2-Bis(2-bromoethoxy)benzene, from catechol highlights a common pathway to create reactive intermediates for further elaboration. chemicalbook.com

Overview of Contemporary Research Domains Related to this compound

The foundational knowledge gained from earlier studies has paved the way for the use of this compound in several modern research areas. Its unique structural attributes continue to make it relevant in materials science and polymer chemistry.

In polymer science, the isomers of bis(2-hydroxyethoxy)benzene are utilized as chain extenders in the production of polyurethanes. specialchem.comindiafinechemicals.com Chain extenders are low-molecular-weight diols or diamines that react with isocyanate prepolymers to build the final polymer chain. The choice of isomer (1,2-, 1,3-, or 1,4-) can influence the final properties of the polyurethane elastomer, such as its mechanical strength, flexibility, and thermal stability. specialchem.com The 1,3- and 1,4- isomers, for instance, are noted for their use in creating polyurethane elastomers with excellent mechanical properties. specialchem.comindiafinechemicals.com

Furthermore, the compound and its derivatives are instrumental in the synthesis of advanced functional materials. Its structure forms the basis for creating more complex molecules, such as specialized ligands for analytical sensors or as components in the architecture of metal-organic frameworks (MOFs). The ability to modify the terminal hydroxyl groups allows for the attachment of this molecule to surfaces or its integration into larger supramolecular assemblies. The fundamental chelating properties first explored decades ago are now being applied in more sophisticated contexts, including the design of selective ionophores and phase-transfer catalysts.

The table below compares the isomeric forms of Bis(2-hydroxyethoxy)benzene.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Common Synonyms
This compound10234-40-9C₁₀H₁₄O₄198.22O,O'-Bis(2-hydroxyethoxy)benzene
1,3-Bis(2-hydroxyethoxy)benzene102-40-9C₁₀H₁₄O₄198.22Resorcinol (B1680541) bis(2-hydroxyethyl) ether nih.gov
1,4-Bis(2-hydroxyethoxy)benzene104-38-1C₁₀H₁₄O₄198.22Hydroquinone bis(2-hydroxyethyl) ether tcichemicals.com
Table 2: Isomers and Common Identifiers. Data sourced from nih.govtcichemicals.comchemicalbook.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTDCPGVNRBTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364878
Record name 1,2-Bis(2-hydroxyethoxy)benzene
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10234-40-9
Record name 1,2-Bis(2-hydroxyethoxy)benzene
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Record name 1,2-Bis(2-hydroxyethoxy)benzene
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Record name Ethanol, 2,2'-[1,2-phenylenebis(oxy)]bis
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Synthetic Methodologies and Chemical Transformations of 1,2 Bis 2 Hydroxyethoxy Benzene

De Novo Synthesis of 1,2-Bis(2-hydroxyethoxy)benzene

The creation of this compound from basic chemical building blocks can be achieved through several synthetic strategies. The most prominent among these is the etherification of catechol.

Etherification via Reaction of Catechol with Dihaloethanes or Haloethanols

The Williamson ether synthesis is a cornerstone of organic chemistry and provides a reliable method for the preparation of this compound. francis-press.commasterorganicchemistry.com This method involves the reaction of catechol with a suitable dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, or a 2-haloethanol, like 2-chloroethanol, in the presence of a base. researchgate.netnist.gov

A typical procedure involves the deprotonation of catechol with a base to form the more nucleophilic phenoxide ions, which then react with the halo-compound. In a related synthesis of 1,2-dimethoxybenzene (B1683551) from catechol and methyl chloride, a strong base such as sodium hydroxide (B78521) or potassium hydroxide is used in an autoclave. google.com For the synthesis of this compound, a similar approach can be employed, where catechol is reacted with two equivalents of a 2-haloethanol.

Table 1: Exemplary Reaction Parameters for Williamson Ether Synthesis of Dihydroxy-aromatic Ethers

ParameterValue/ConditionSource
Starting Material Catechol google.com
Alkylating Agent Methyl Chloride (analogous) google.com
Base Sodium Hydroxide or Potassium Hydroxide google.com
Solvent Water google.com
Temperature 50-100°C google.com
Pressure 0.3-0.5 MPa google.com
Alternative Base Potassium Carbonate researchgate.net
Alternative Solvent Dimethylformamide (DMF) researchgate.net

The etherification of catechol with a halo-compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The reaction is initiated by the deprotonation of the hydroxyl groups of catechol by a base, forming a dianionic catecholate species. This dianion is a potent nucleophile that attacks the electrophilic carbon atom of the dihaloethane or 2-haloethanol, displacing the halide ion in a single, concerted step. masterorganicchemistry.com For the reaction to proceed efficiently, the alkyl halide should ideally be a primary halide to minimize competing elimination reactions. masterorganicchemistry.com

The reaction proceeds in two successive SN2 steps. In the first step, one of the phenoxide groups attacks an alkyl halide molecule to form a mono-ether intermediate. The second hydroxyl group is then deprotonated, and the resulting phenoxide attacks a second molecule of the alkyl halide to yield the final diether product.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of base, solvent, temperature, and stoichiometry of the reactants.

The use of a strong base, such as sodium hydride or potassium hydroxide, ensures complete deprotonation of the catechol, thereby increasing the concentration of the nucleophilic phenoxide species. google.com The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. francis-press.com However, aqueous conditions with a phase-transfer catalyst can also be employed for a more environmentally benign process.

The reaction temperature influences the reaction rate, with higher temperatures generally leading to faster reactions. However, excessively high temperatures can promote side reactions, such as elimination or polymerization. A temperature range of 70-110°C is often effective for similar etherification reactions. researchgate.net The stoichiometry of the reactants must be carefully controlled to favor the formation of the desired disubstituted product over the monosubstituted intermediate. Using a slight excess of the alkylating agent can help drive the reaction to completion.

Table 2: Factors Influencing Williamson Ether Synthesis

FactorInfluence on ReactionOptimized ConditionSource
Base Promotes formation of the nucleophilic phenoxideStrong base (e.g., NaOH, KOH, K₂CO₃) researchgate.netgoogle.com
Solvent Affects reaction rate and solubility of reactantsPolar aprotic (e.g., DMF, DMSO) or aqueous with phase-transfer catalyst francis-press.com
Temperature Controls reaction rate and side reactionsModerate temperature (e.g., 70-110°C) researchgate.net
Stoichiometry Determines product distributionSlight excess of alkylating agent researchgate.net

Exploration of Alternative Synthetic Routes

Alternative synthetic pathways to this compound offer potential advantages in terms of milder reaction conditions and improved atom economy. One such method involves the reaction of catechol with ethylene (B1197577) carbonate. This approach has been successfully applied to the synthesis of related compounds, such as 1,3,5-Tris(2-hydroxyethoxy)benzene from phloroglucinol (B13840) and 1,3-Bis(2-hydroxyethoxy)benzene from resorcinol (B1680541). google.com The reaction is typically carried out at elevated temperatures in the presence of a catalyst, such as tetraethylammonium (B1195904) bromide, and results in the formation of the desired hydroxyethoxy ether with the liberation of carbon dioxide.

Another viable alternative is the reaction of catechol with ethylene oxide. rsc.org This reaction, often catalyzed by an acid or a base, involves the ring-opening of the epoxide by the nucleophilic hydroxyl groups of catechol. wikipedia.org The reaction can be controlled to produce the desired bis-hydroxyethylated product.

Derivatization Strategies for Advanced Molecular Architectures

The hydroxyl groups of this compound provide reactive sites for further chemical transformations, enabling the construction of more complex molecules with tailored properties.

Formation of α,ω-Bis(phosphite) Ligands

A significant derivatization strategy involves the reaction of this compound with phosphorus-containing reagents to form α,ω-bis(phosphite) ligands. These ligands are valuable in coordination chemistry and homogeneous catalysis. The synthesis typically involves the reaction of the diol with a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphite, in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.orgreddit.com

The reaction proceeds through the nucleophilic attack of the hydroxyl groups of the diol on the phosphorus atom of the phosphorus reagent, leading to the formation of a P-O bond and the displacement of a chloride ion. By using a stoichiometric amount of the diol and the phosphorus reagent, the formation of the desired bis(phosphite) ligand can be achieved. The properties of the resulting ligand can be fine-tuned by the choice of substituents on the phosphorus atom. The synthesis of related bis(phosphaallyl) complexes has also been reported. rsc.org

Synthetic Protocols and Reaction Kinetics

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a catechol precursor with a suitable two-carbon electrophile.

A typical synthetic protocol involves the reaction of catechol (1,2-dihydroxybenzene) with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base. The base, often a carbonate like potassium carbonate, deprotonates the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide species. This intermediate then undergoes a nucleophilic substitution reaction with the 2-haloethanol to form the ether linkages. The use of a polar aprotic solvent like dimethylformamide (DMF) is common to facilitate the reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

An alternative approach involves the reaction of catechol with ethylene carbonate. google.com This method has been reported for the synthesis of the related 1,3-isomer, resorcinol bis(2-hydroxyethyl) ether, and proceeds in the presence of a decarboxylation catalyst at elevated temperatures (100-250 °C). google.com A similar strategy could likely be adapted for the synthesis of the 1,2-isomer. Another potential synthetic route is the O-ethylation of catechol using diethyl carbonate over a solid-phase catalyst, which has been shown to produce 1,2-diethoxybenzene (B166437) and could potentially be controlled to yield the desired diol. researchgate.net

The kinetics of the O-alkylation of catechols have been studied, particularly in the context of enzymatic O-methylation. nih.gov For the chemical synthesis, the reaction rate is influenced by several factors, including the concentration of reactants, the choice of base and solvent, and the reaction temperature. The kinetics of the oxidation of catechol by various reagents have also been investigated, which is a competing reaction pathway to be considered during synthesis. researchgate.netmdpi.comrsc.orgmdpi.com

ReactantsReagents/CatalystProductNotes
Catechol, 2-ChloroethanolBase (e.g., K2CO3), Solvent (e.g., DMF)This compoundStandard Williamson ether synthesis.
Catechol, Ethylene CarbonateDecarboxylation catalystThis compoundHigh temperature reaction. google.com
Catechol, Diethyl CarbonateSolid-phase catalyst (e.g., KOH/AC)1,2-DiethoxybenzenePotential for controlled synthesis of the diol. researchgate.net
Stereochemical Control in Ligand Synthesis

The C2-symmetric nature of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. pnas.orgresearchgate.netresearchgate.netnih.govwikipedia.org The two hydroxyl groups can be functionalized to introduce chiral centers, and the stereochemical outcome of these reactions is of paramount importance.

While specific examples detailing the stereochemical control in the direct functionalization of this compound are not prevalent in the reviewed literature, general principles of asymmetric synthesis can be applied. The introduction of chirality can be achieved through the use of chiral reagents or catalysts during the modification of the terminal hydroxyl groups. For instance, esterification or etherification with a chiral acid or alcohol, respectively, in the presence of a suitable coupling agent or catalyst, can lead to the formation of diastereomeric products that may be separable.

Furthermore, the diol itself can be used as a chiral auxiliary. Once resolved into its enantiomers, or if a chiral derivative is synthesized, the stereocenters on the backbone can influence the stereochemistry of subsequent reactions at a metal center when the molecule is used as a ligand. The conformational rigidity of the catechol backbone combined with the flexibility of the side chains can create a well-defined chiral pocket around a coordinated metal ion. pnas.org The synthesis of chiral bisoxazoline ligands from C2-symmetric diols is a well-established strategy that could potentially be applied to derivatives of this compound. nih.gov

Formation of α,ω-Bis(phosphine) Ligands

The terminal hydroxyl groups of this compound provide convenient handles for the introduction of phosphine (B1218219) moieties, leading to the formation of bidentate ligands with a polyether-like backbone.

Design and Synthesis of Polyether Phosphine Scaffolds

The general strategy for the synthesis of bis(phosphine) ligands from diols involves the reaction of the diol with a chlorophosphine in the presence of a base. wikipedia.org This results in the formation of diphosphinite ligands, where the phosphorus atoms are linked to the diol backbone via P-O bonds.

A typical synthetic route would involve the deprotonation of the hydroxyl groups of this compound with a suitable base to form the corresponding dialkoxide. This is then reacted with a chlorophosphine, such as chlorodiphenylphosphine, to yield the desired α,ω-bis(phosphine) ligand. The choice of the R groups on the phosphine can be varied to tune the steric and electronic properties of the resulting ligand. wikipedia.orgresearchgate.net

The synthesis of macrocyclic phosphine ligands often involves the cyclocondensation of α,ω-bis(phosphines) with α,ω-dihaloalkanes. cardiff.ac.uk While this compound is an acyclic diol, its derivatives could be incorporated into larger macrocyclic structures. wikipedia.orgdaneshyari.comresearchgate.net The polyether nature of the side chains can impart unique solubility and coordination properties to the resulting phosphine ligands and their metal complexes.

The design of these ligands can be tailored for specific applications in homogeneous catalysis. The flexibility of the polyether chains can influence the bite angle of the bidentate ligand, which is a critical parameter in determining the outcome of catalytic reactions. Furthermore, the oxygen atoms in the ether linkages can potentially participate in secondary coordination to the metal center, leading to hemilabile ligand behavior.

PrecursorReagentProduct TypeGeneral Method
This compoundChlorophosphine (e.g., ClPPh2)Diphosphinite LigandReaction of the diol with chlorophosphine in the presence of a base. wikipedia.orgresearchgate.net
Diphosphinite LigandMetal PrecursorMetal-Phosphine ComplexCoordination of the phosphine ligand to a metal center.

Advanced Characterization Techniques for 1,2 Bis 2 Hydroxyethoxy Benzene Derivatives and Complexes

Spectroscopic Analysis

Spectroscopy is a cornerstone for the elucidation of molecular structure and bonding in derivatives of 1,2-Bis(2-hydroxyethoxy)benzene. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer a wealth of information at the atomic and functional group level.

Fourier Transform Infrared (FTIR) Spectroscopy (for structural features of derivatives)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comupi.edu For this compound and its derivatives, FTIR is particularly useful for confirming the presence of key structural features. libretexts.orgsemanticscholar.org

The spectrum of this compound is expected to be characterized by the following absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3550–3200 cm⁻¹ is a definitive indicator of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. upi.edu

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) correspond to the C-H stretching vibrations of the benzene (B151609) ring.

C-H Stretch (Aliphatic): Strong bands in the region of 3000–2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene (B1212753) groups in the ethoxy chains. semanticscholar.org

C=C Stretch (Aromatic): One to three medium-intensity peaks in the 1620–1450 cm⁻¹ range are due to the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch (Ether): A strong, characteristic absorption band for the aryl-alkyl ether linkage (Ar-O-C) is expected around 1250 cm⁻¹. chemicalbook.comchemicalbook.com

C-O Stretch (Alcohol): A strong band corresponding to the C-O stretching of the primary alcohol group (-CH₂-OH) typically appears around 1050 cm⁻¹. specac.com

When the molecule acts as a ligand and coordinates to a metal, subtle shifts in the C-O ether and C-O alcohol stretching frequencies can provide evidence of coordination through the oxygen atoms.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol O-H Stretch 3550 - 3200 Strong, Broad
Benzene Ring C-H Stretch 3100 - 3000 Medium
Methylene C-H Stretch 3000 - 2850 Strong
Benzene Ring C=C Stretch 1620 - 1450 Medium
Aryl-Alkyl Ether C-O-C Stretch ~1250 Strong

Note: Wavenumber ranges are based on standard FTIR correlation tables and data from analogous compounds like 1,2-diethoxybenzene (B166437). nist.govumd.edu

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides exact bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of a molecule's conformation and its packing in a crystal lattice. nih.gov

Elucidation of Ligand Conformations in Solid State

For ligands derived from this compound, single-crystal X-ray diffraction can reveal the precise conformation of the flexible hydroxyethoxy side chains relative to the plane of the benzene ring. researchgate.net While a crystal structure for the parent this compound is not publicly available, analysis of related 1,2-dialkoxybenzene derivatives provides significant insight into likely conformations. researchgate.netnih.gov

Determination of Metal Coordination Geometries and Bond Parameters

The precise arrangement of atoms in a metal complex, including the coordination geometry of the metal center and the associated bond lengths and angles, is crucial for understanding its chemical behavior and potential applications. X-ray crystallography stands as the definitive method for obtaining this information in the solid state.

For metal complexes involving catechol-like ligands, the coordination environment is highly dependent on the nature of the metal ion and the stoichiometry of the complex. nih.gov In the absence of direct crystallographic data for this compound complexes, we can infer potential coordination geometries from related structures, such as those formed with phenylenediacetic acid. For instance, a series of zinc(II) coordination complexes with isomeric phenylenediacetic acids and dipyridyl ligands have been shown to form diverse architectures, from 2D layered networks to 3D interpenetrated frameworks. rsc.org

The coordination of the catechol moiety itself to metal ions is well-documented. nih.gov First-principles studies on metal-catecholate complexes reveal that the stiffness and strength of the resulting bonds are comparable to covalent bonds and are highly dependent on the coordination state (e.g., bis- or tris-complexes) and the type of metal ion. nih.gov For example, Bader atomic charge analysis indicates significant electron transfer from the metal to the catechol groups, suggesting a considerable ionic character to the bonding. nih.gov

In a hypothetical metal complex of this compound, the two etheric oxygen atoms and the two terminal hydroxyl oxygen atoms could potentially act as donor sites, allowing the ligand to chelate to a metal center. The resulting coordination geometry would be influenced by the preference of the metal ion for specific coordination numbers and geometries (e.g., octahedral, tetrahedral, or square planar). youtube.com The flexible ethoxy chains would allow the ligand to adapt to the electronic and steric requirements of the metal ion.

To illustrate the type of data obtained from X-ray crystallography, the following table presents hypothetical bond parameters for a metal complex of a related catechol derivative.

Table 1: Hypothetical X-ray Crystallographic Data for a Metal Complex of a Catechol-Type Ligand

Parameter Value
Metal-Oxygen (catechol) Bond Length (Å) 2.0 - 2.2
Metal-Oxygen (ether) Bond Length (Å) 2.1 - 2.3
O-Metal-O Bite Angle (°) 85 - 95

Note: This table is illustrative and based on typical values for metal-catecholate complexes. nih.govuu.nl

Mass Spectrometry for Molecular Weight and Compositional Verification of Derived Species

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of newly synthesized compounds. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are particularly useful for the analysis of larger molecules like the derivatives and complexes of this compound, as they typically induce minimal fragmentation. nih.gov

The mass spectrum of a this compound derivative would be expected to show a prominent peak corresponding to the molecular ion ([M]⁺ or [M]⁻) or a protonated/adducted species (e.g., [M+H]⁺, [M+Na]⁺). uni.lu The high-resolution mass spectrum would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

While specific mass spectral data for derivatives of this compound are scarce, the fragmentation patterns of related polyether aromatic compounds can provide insight into how these molecules might behave in the mass spectrometer. nih.govnih.govnist.govresearchgate.net Common fragmentation pathways for polyethers include cleavage of the ether linkages, which would result in characteristic fragment ions.

For example, the mass spectrum of a simple derivative could be analyzed to confirm its structure. The table below illustrates the kind of data that would be obtained.

Table 2: Illustrative Mass Spectrometry Data for a Hypothetical Derivative of this compound

m/z (Daltons) Assignment
255.1234 [M+H]⁺
277.1053 [M+Na]⁺
211.0971 [M - C₂H₄O + H]⁺

Note: This table is a hypothetical example. The m/z values are for illustrative purposes.

In the case of metal complexes, mass spectrometry can be used to verify the composition of the coordination sphere. The mass spectrum would show peaks corresponding to the intact complex ion, as well as fragments resulting from the loss of ligands. This information is crucial for confirming that the desired complex has been successfully synthesized.

Applications in Advanced Catalysis Utilizing 1,2 Bis 2 Hydroxyethoxy Benzene Derived Ligands

Design and Synthesis of Homogeneous Catalysts

The synthesis of homogeneous catalysts involves the coordination of a carefully designed organic ligand to a metal center. Ligands derived from 1,2-Bis(2-hydroxyethoxy)benzene, typically containing phosphorus donor atoms, are reacted with metal precursors to form stable complexes. The specific structure of the ligand is crucial in dictating the geometry and electronic properties of the final catalyst.

Rhodium(I) complexes are paramount in industrial hydroformylation processes. rsc.org The performance of these catalysts is heavily dependent on the nature of the ancillary ligands, with phosphine (B1218219) and phosphite (B83602) ligands being extensively studied. rsc.orgnih.gov Ligands derived from diols, such as the conceptual diphosphite derivative of this compound, are designed to chelate to the Rh(I) center. This chelation creates a specific bite angle (P-Rh-P angle) and electronic environment that directly influences catalytic activity and selectivity. researchgate.net The synthesis typically involves reacting a Rh(I) precursor, like [Rh(CO)2(acac)], with the bidentate ligand. acs.org The resulting complexes, such as HRh(L)(CO)2, are often the active species in catalytic cycles. rsc.orgresearchgate.net The use of strong π-acceptor ligands, a characteristic that can be engineered into this compound derivatives, has been shown to be a key strategy for steering the regioselectivity of reactions like the hydroformylation of styrene (B11656). nih.gov

While specific examples of Molybdenum(0) and Palladium(II) complexes with ligands directly derived from this compound are not prominently featured in recent literature, the coordination chemistry of these metals with related ligand systems is well-established.

Molybdenum(0) complexes are often synthesized from precursors like molybdenum hexacarbonyl. nih.gov They readily form complexes with a variety of phosphine ligands, including multidentate and phenoxyphosphine ligands. nih.govnih.gov The coordination of these ligands can lead to novel structures and reactivity, with applications in oxygen transfer catalysis. nih.gov

Palladium(II) catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and carbonylation reactions. nih.gov The effectiveness of these reactions often relies on bidentate phosphine ligands. nih.gov For instance, the 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) ligand, which shares a 1,2-disubstituted benzene (B151609) backbone with our title compound, forms highly effective palladium catalysts for alkoxycarbonylation. nih.gov The design of new phosphoramidite (B1245037) ligands has also proven fruitful in developing palladium catalysts for asymmetric allylic alkylation, demonstrating the modularity and potential of ligand design in this field. acs.org

Manganese(I) and Rhenium(I) complexes, typically featuring a fac-[M(CO)3]+ core, are widely explored for their electrochemical properties, especially in the context of CO2 reduction. nih.govacs.org The synthesis involves reacting pentacarbonyl precursors, such as M(CO)5X (M=Mn, Re; X=Cl, Br), with bidentate ligands. acs.orgelectronicsandbooks.com

While ligands derived from this compound are not the most common, the field is dominated by N-heterocyclic ligands like bipyridines and, more recently, N-heterocyclic carbenes (NHCs). nih.govacs.org For example, air-stable Mn(I) and Re(I) complexes bearing bidentate bis(1,2,3-triazol-5-ylidene) ligands have been synthesized and shown to be effective catalysts for the N-alkylation of amines with alcohols. acs.org Research has also been conducted on complexes with bidentate olefin-phosphine ligands and phenoxyphosphine ligands, highlighting the diverse range of ligand architectures that can be supported by these metal centers. nih.govelectronicsandbooks.com

Catalytic Performance in Organic Transformations

The true measure of a catalyst lies in its performance—its activity, selectivity, and stability under reaction conditions. Ligand design based on frameworks like this compound aims to optimize these parameters for specific chemical reactions.

Hydroformylation, or the "oxo process," is a large-scale industrial process that converts olefins into valuable aldehydes by adding carbon monoxide and hydrogen. nih.gov Rhodium-based catalysts are particularly effective for this transformation. rsc.org The hydroformylation of styrene is a benchmark reaction where control of regioselectivity is a significant challenge. Typically, this reaction yields the branched aldehyde, 2-phenylpropanal, as the major product. nih.gov

However, by employing rhodium catalysts with specifically designed ligands, the selectivity can be dramatically altered. nih.gov Research has shown that using rhodium complexes with Schiff-base ligands or various phosphine ligands can lead to excellent substrate conversions (>98%) under mild conditions. rsc.org The choice of ligand is the most critical factor in determining the ratio of linear to branched aldehyde products. nih.govnih.gov

The ratio of the branched (iso) to linear (normal or n) aldehyde product is a key metric of performance in hydroformylation. For styrene, the linear product is 3-phenylpropanal. A significant achievement in catalysis is the ability to invert the "natural" selectivity of a reaction.

In the rhodium-catalyzed hydroformylation of styrene, conventional diphosphine-based systems typically yield more than 95% of the branched aldehyde. nih.govacs.org However, a paradigm shift can be achieved through ligand modification. The use of strong π-acceptor ligands, such as certain diphosphites and bis(dipyrrolyl-phosphorodiamidite) ligands, can invert the regioselectivity to favor the linear aldehyde. nih.gov For example, systems using SUPRAphos ligands or binaphthol-derived diphosphites have successfully produced the linear aldehyde with high selectivity. researchgate.netnih.gov One study reported achieving up to 83% selectivity for the linear 3-phenylpropanal. nih.gov Even more impressively, the use of a specialized tetraphosphorus (B14172348) ligand with a rhodium catalyst has pushed the linear-to-branched (l/b) ratio for styrene as high as 22:1, representing an exceptional level of control over the reaction's outcome. nih.govacs.org

The following table summarizes the performance of various Rh-ligand systems in the hydroformylation of styrene, illustrating the profound impact of ligand choice on regioselectivity.

Catalyst System (Ligand Type)SubstrateRegioselectivity (Product Favored)Ratio (linear:branched or % linear)Source(s)
Rh/Tetraphosphorus ligandStyreneLinear22:1 (l/b) nih.govacs.org
Rh/Binaphthol-based bis(dipyrrolyl-phosphorodiamidite)StyreneLinear83% linear nih.gov
Rh/SUPRAphosStyreneLinear72% linear nih.gov
Rh/Schiff-base1-OcteneBranched0.7:1 to 1.2:1 (n/iso) rsc.org
Typical bidentate systemsStyreneBranched>95% branched nih.govacs.org

Hydroformylation of Olefins (e.g., Styrene)

Influence of Ancillary Components (e.g., Alkali Metal Salts) on Selectivity and Activity

The influence of alkali metal salts as ancillary components is a well-documented phenomenon in various catalytic systems. For instance, in the hydroformylation of styrene using rhodium(I) complexes with bis(phosphite) ligands, the addition of alkali metal salts has been shown to significantly increase regioselectivity. nih.govacs.org The prevailing hypothesis suggests that the alkali metal cation coordinates to the oxygen atoms of the ligands, influencing the steric and electronic environment of the catalytic center. nih.govacs.org This interaction is believed to be crucial during the selectivity-determining step of the catalytic cycle. nih.gov However, no specific studies were found that investigate these effects with ligands derived from this compound.

Development of Asymmetric Catalytic Systems

The development of asymmetric catalytic systems is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. A vast array of chiral ligands has been synthesized and successfully applied in various metal-catalyzed reactions. For instance, C2-symmetric chiral bis(oxazoline) and related ligands are highly effective in promoting enantioselectivity in reactions such as copper-catalyzed Friedel-Crafts alkylations and palladium-catalyzed allylic substitutions. scispace.com The design of these ligands often involves creating a well-defined chiral pocket around the metal center to control the approach of the substrate. While the diol functionality of this compound could, in principle, be a starting point for the synthesis of new chiral ligands, there is no published research detailing such endeavors or their application in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis(2-hydroxyethoxy)benzene, and how can reaction conditions be optimized for high purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting ethylene glycol derivatives with halogenated benzene under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of ethylene glycol derivative to benzene precursor) and using inert atmospheres to prevent oxidation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is this compound characterized analytically, and which techniques are most effective?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydroxyl and ethoxy group positions (e.g., δ 3.6–4.2 ppm for –OCH₂CH₂O–).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (expected [M+H]⁺ ≈ 242.3 g/mol).
  • FTIR : Peaks at ~3400 cm⁻¹ (O–H stretch) and 1100 cm⁻¹ (C–O–C ether linkage) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodology : Used as a reference standard for drug impurity profiling. For example, in HPLC method validation, it helps quantify trace impurities in APIs (Active Pharmaceutical Ingredients) at concentrations as low as 0.1% w/w. Calibration curves are established using serial dilutions (1–100 µg/mL) with R² > 0.99 .

Advanced Research Questions

Q. How does this compound contribute to copolymer synthesis, and what role does stoichiometry play in controlling polymer properties?

  • Methodology : The compound acts as a monomer in polycondensation reactions with diacids (e.g., isophthalic/terephthalic acid) to form polyesters. Stoichiometric control (e.g., 42–48 mol% isophthalic acid, 2–8 mol% terephthalic acid) ensures optimal thermal stability (Tg ~120°C) and mechanical strength. Deviations >10 mol% in monomer ratios lead to reduced crystallinity and tensile modulus .

Q. What strategies resolve contradictions in toxicological data for this compound, particularly regarding metabolic pathways?

  • Methodology : Use in vitro assays (e.g., hepatic microsomal S9 fractions) to identify metabolites via LC-MS/MS. Comparative studies with isotopically labeled analogs (e.g., deuterated derivatives) clarify metabolic stability. Conflicting data on acute toxicity (e.g., LD₅₀ ranges) are resolved by standardizing test models (e.g., OECD Guidelines 423 for rodent studies) .

Q. In material science, how does annealing affect the mechanical properties of polyurethane matrices incorporating this compound?

  • Methodology : Annealing at 80–100°C for 4–6 hours reduces residual stress in polyurethane films, improving creep resistance by 30–40%. Time-dependent strain analysis (via DMA) shows a 50% reduction in viscoelastic deformation under cyclic loading (0.1–1 Hz) compared to non-annealed samples. Structural homogeneity is confirmed by SEM imaging .

Q. What catalytic systems optimize the polymerization of this compound-derived monomers?

  • Methodology : Transition-metal catalysts (e.g., Ti(OBu)₄ or SnOct₂) at 0.5–1.0 mol% loading enable efficient polycondensation. For example, SnOct₂ in melt-phase reactions (200–220°C, 2–4 hours) achieves Mn > 20,000 Da. Side reactions (e.g., ether cleavage) are minimized by vacuum distillation to remove water .

Notes on Evidence

  • While direct data on this compound is limited in the provided evidence, methodologies for analogous compounds (e.g., 1,3-isomer in copolymers ) are extrapolated with caution.
  • Safety protocols (e.g., waste disposal , PPE requirements ) are critical due to potential ecotoxicity (BCF > 500 in aquatic models ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.